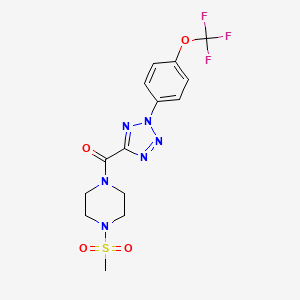

(4-(甲磺酰基)哌嗪-1-基)(2-(4-(三氟甲氧基)苯基)-2H-四唑-5-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

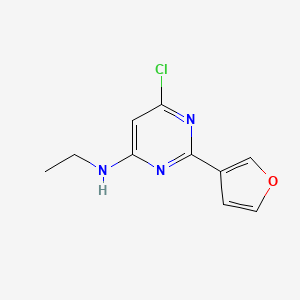

The compound contains several functional groups including a piperazine ring, a methylsulfonyl group, a trifluoromethoxy group, and a tetrazole ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions . The piperazine ring could potentially be formed through a reaction with a diketone or a dicarboxylic acid .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, which could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the methylsulfonyl group could potentially be replaced by a nucleophile in a nucleophilic substitution reaction . The tetrazole ring could potentially participate in click chemistry reactions .科学研究应用

合成和治疗潜力

哌嗪基甲酮的线性合成作为可能的治疗剂: 一项研究提出了哌嗪基甲酮的线性合成,旨在探索它们作为治疗剂的潜力。筛选了这些化合物的 α-葡萄糖苷酶抑制活性,一些化合物表现出相当大的抑制活性。该研究进一步评估了溶血和细胞毒性特征,表明对某些疾病具有有希望的治疗潜力 (Abbasi 等人,2019 年)。

合成、结构和生物活性: 另一项研究重点关注新型 N-苯基吡唑基芳基甲酮衍生物的合成,突出了它们良好的除草和杀虫活性。这证明了此类化合物广泛的应用潜力 (Wang 等人,2015 年)。

诊断和研究工具

放射性示踪剂的改进合成: 用 [18F] 氟化物对三甲基铵三氟甲磺酸盐进行芳香亲核取代的研究探索了多巴胺摄取系统潜在放射性示踪剂的合成。这项工作证明了此类化合物在医学影像和诊断中的效用 (Haka 等人,1989 年)。

材料科学和防腐

防止低碳钢腐蚀: 合成了一种新型有机化合物,并评估了其在酸性介质中防止低碳钢腐蚀的效率。这项研究突出了此类化合物在材料科学中的应用,特别是在提高金属的耐用性和使用寿命方面 (Singaravelu & Bhadusha, 2022)。

抗菌活性

哌嗪衍生物的抗菌活性: 合成了新型哌嗪衍生物并进行了体外评估,证明了对各种病原菌和真菌具有显着的抗菌活性。这表明这些化合物在开发新的抗菌剂方面具有潜力 (Mallesha & Mohana, 2014)。

未来方向

作用机制

Target of Action

The primary target of this compound is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), and it’s considered an attractive therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Mode of Action

This compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from hydrolyzing 2-AG. This results in an increase in the levels of 2-AG, which can then activate cannabinoid receptors .

Biochemical Pathways

The inhibition of MAGL leads to an increase in the levels of 2-AG, one of the main endocannabinoids. 2-AG is synthesized on-demand in the plasma membrane and released into the extracellular space. After activating the cannabinoid receptors, 2-AG is transported into the cytoplasm and degraded by specific enzymes . By inhibiting MAGL, this compound prevents the degradation of 2-AG, leading to its accumulation and increased activation of cannabinoid receptors .

Result of Action

The inhibition of MAGL by this compound leads to an increase in the levels of 2-AG, resulting in enhanced activation of cannabinoid receptors. This can have various effects depending on the tissue and cell type, including anti-inflammatory, analgesic, and neuroprotective effects . In addition, this compound has shown promising antiproliferative activity on breast and ovarian cancer cell lines .

属性

IUPAC Name |

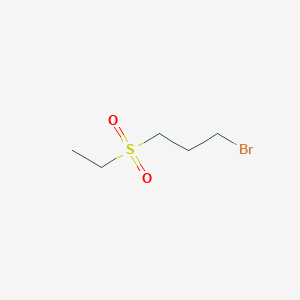

(4-methylsulfonylpiperazin-1-yl)-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N6O4S/c1-28(25,26)22-8-6-21(7-9-22)13(24)12-18-20-23(19-12)10-2-4-11(5-3-10)27-14(15,16)17/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBORLGLOOSLETP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2883154.png)

![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2883155.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2883165.png)

![2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2883167.png)

![4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2883171.png)

![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2883176.png)